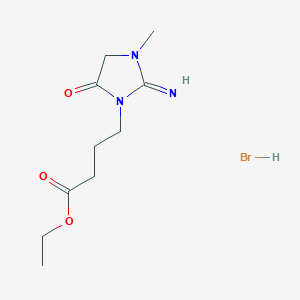

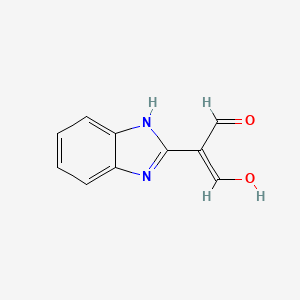

![molecular formula C16H16N6O B2893584 1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one CAS No. 1333714-43-4](/img/structure/B2893584.png)

1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one, also known as Benzylpurine , is a heterocyclic compound with a pyrrolidinone core. It contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring. The purine moiety contributes to its biological activity, making it an interesting scaffold for drug discovery .

Synthesis Analysis

Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis : Croix et al. (2015) discuss the use of related pyrrolidinone derivatives in rhodium-catalyzed asymmetric 1,4-addition reactions, highlighting their role in producing new compounds with potential medicinal applications (Croix et al., 2015).

Biological Evaluation for Medicinal Use : The work of Mohsin et al. (2019) emphasizes the biological evaluation of similar compounds for their antiplasmodial and antitrypanosomal activities, indicating their potential use in treating diseases caused by Plasmodium and Trypanosoma species (Mohsin et al., 2019).

Functionalization for Agrochemical and Material Science : Minakata et al. (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine, a structurally related compound, for applications in agrochemicals and functional materials, suggesting the potential of similar compounds in these fields (Minakata et al., 1992).

Targeted Antitumor Agents : Wang et al. (2013) developed 6-substituted pyrrolo[2,3-d]pyrimidines with specific chain lengths for targeted antitumor activity, demonstrating the use of such compounds in cancer treatment (Wang et al., 2013).

Chemical Synthesis and Properties Exploration : Mitsumoto et al. (2004) synthesized novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, exploring their properties and reactions, which could provide insights into the behavior and potential applications of structurally related compounds (Mitsumoto et al., 2004).

Mécanisme D'action

Target of Action

The primary target of (Rac)-Benpyrine, also known as 1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one, is the protein-protein interaction between TNF-α and TNF receptor 1 (TNFR1) . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. TNFR1 is a receptor for TNF-α and is involved in mediating a wide range of biological functions including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation .

Mode of Action

(Rac)-Benpyrine acts as an inhibitor of the protein-protein interaction between TNF-α and TNFR1 . It reduces TNF-α-induced cytotoxicity in L-929 fibroblasts when used at a concentration of 10 µM, as well as prevents nuclear translocation of NF-κB in RAW 264.7 macrophages .

Biochemical Pathways

The inhibition of the TNF-α and TNFR1 interaction by (Rac)-Benpyrine affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection and erroneous regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it is likely to be well absorbed in the gastrointestinal tract

Result of Action

The inhibition of the TNF-α and TNFR1 interaction by (Rac)-Benpyrine results in a reduction of TNF-α-induced cytotoxicity and prevention of nuclear translocation of NF-κB . This can lead to a decrease in inflammation and immune response, which could be beneficial in the treatment of diseases characterized by these symptoms .

Propriétés

IUPAC Name |

1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWOMAVUXTXEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2893501.png)

![3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2893502.png)

![1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one](/img/structure/B2893503.png)

![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B2893509.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2893515.png)

![2-Ethyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893520.png)